molecular formula C15H13N11O B2711681 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(9H-purin-6-yl)azetidine-3-carboxamide CAS No. 2034580-77-1

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(9H-purin-6-yl)azetidine-3-carboxamide

Cat. No. B2711681
CAS RN: 2034580-77-1
M. Wt: 363.345
InChI Key: DHCXCQVHVZHNRX-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(9H-purin-6-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C15H13N11O and its molecular weight is 363.345. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Compounds related to "1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(9H-purin-6-yl)azetidine-3-carboxamide" have been synthesized through various chemical reactions, often involving the condensation of carboxamide with aromatic aldehydes, leading to novel pyrazolopyrimidines derivatives. These synthesized compounds have been evaluated for their biological activities, including cytotoxic effects against cancer cell lines and inhibition of 5-lipoxygenase, an enzyme involved in the inflammatory process. For example, Rahmouni et al. (2016) synthesized a series of novel pyrazolopyrimidines derivatives and evaluated their anticancer and anti-5-lipoxygenase activities, demonstrating the potential of these compounds in therapeutic applications (Rahmouni et al., 2016).

Antimicrobial and Antitubercular Activities

Furthermore, these compounds have shown promise in antimicrobial and antitubercular studies. Chandrashekaraiah et al. (2014) investigated a series of pyrimidine-azetidinone analogues for their antimicrobial and antitubercular activities, revealing that these compounds possess significant inhibitory effects against various bacterial and fungal strains, as well as Mycobacterium tuberculosis, the causative agent of tuberculosis (Chandrashekaraiah et al., 2014).

Anti-Inflammatory and Anti-Cancer Activities

The potential anti-inflammatory and anti-cancer activities of these compounds are of particular interest, as indicated by studies such as the ultrasound-assisted synthesis of pyrazolo[1,5-a]pyrimidine-antipyrine hybrids by Kaping et al. (2020), which also evaluated their anti-inflammatory and anti-cancer activities. This study showcases the diverse therapeutic potentials of these compounds, including their application in treating inflammation and cancer (Kaping et al., 2020).

properties

IUPAC Name

N-(7H-purin-6-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N11O/c27-15(24-14-12-13(20-6-19-12)21-7-22-14)9-2-25(3-9)10-1-11(18-5-17-10)26-8-16-4-23-26/h1,4-9H,2-3H2,(H2,19,20,21,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCXCQVHVZHNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NC4=NC=NC5=C4NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N11O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(9H-purin-6-yl)azetidine-3-carboxamide

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